4-CHLORO-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~,1,5-TRIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
4-CHLORO-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~,1,5-TRIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-CHLORO-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~,1,5-TRIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Amidation: The carboxylic acid group is converted to the amide using reagents like carbodiimides in the presence of amines.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium alkoxide in alcohol.
Major Products:
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-CHLORO-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~,1,5-TRIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used as a probe to study various biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~,1,5-TRIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
- 4-CHLORO-3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
- 4-CHLORO-3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
Comparison: Compared to similar compounds, 4-CHLORO-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~,1,5-TRIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has unique structural features that may contribute to its distinct biological activities. The presence of the additional pyrazole ring and the specific substitution pattern can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-chloro-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,1,5-trimethylpyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN5O/c1-6-20-9(2)11(7-16-20)8-18(4)14(21)13-12(15)10(3)19(5)17-13/h7H,6,8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHKXPQPWMHAPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)C2=NN(C(=C2Cl)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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